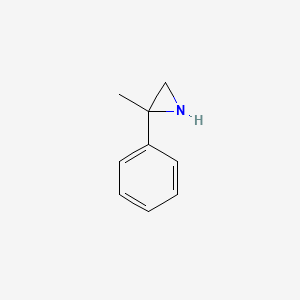

2-Methyl-2-phenylaziridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNLRZKDSRLADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342605 | |

| Record name | 2-Methyl-2-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22596-57-2 | |

| Record name | 2-Methyl-2-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 Phenylaziridine and Its Derivatives

Direct Aziridination Strategies

Direct aziridination involves the addition of a nitrogen atom to a carbon-carbon double bond in a single conceptual step, forming the three-membered aziridine (B145994) ring.

Intermolecular Nitrene Addition to Olefins

The addition of nitrenes, which are reactive nitrogen intermediates, to alkenes is a fundamental method for aziridine synthesis. msu.edu For the synthesis of 2-Methyl-2-phenylaziridine, α-methylstyrene serves as the logical olefin precursor.

Manganese complexes have been explored as catalysts for nitrene transfer from iminoiodinanes, such as PhINTs, to olefins. nsf.gov While reactions with styrene (B11656) and its para-substituted derivatives show moderate yields, α-methylstyrene can be converted to 1-tosyl-2-methyl-2-phenylaziridine. nsf.govresearchgate.net DFT calculations suggest that the reaction proceeds through a radical mechanism involving a high-spin Mn(III) imidyl radical intermediate. nsf.gov

Another approach involves the oxidation of 2,4-dinitrobenzenesulfenamide (B1222940) to generate 2,4-dinitrobenzenesulfenylnitrene. oatext.com This nitrene can then be trapped by various alkenes. While β-methylstyrene yields the corresponding aziridine, α-methylstyrene has been observed to produce 1-phenylvinyl-2,4-dinitrobenzenesulfenamide instead of the aziridine under certain conditions. oatext.com

The choice of nitrene precursor and reaction conditions significantly influences the outcome and efficiency of the aziridination. For instance, copper-catalyzed aziridination of styrene using sulfonimidamides as nitrene precursors has been shown to be effective. conicet.gov.ar

Table 1: Nitrene Addition to Olefins for Aziridine Synthesis

| Olefin Precursor | Nitrene Source/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| α-Methylstyrene | PhINTs / Mn[O-terphenyl-O]Ph(THF)2 | 1-Tosyl-2-methyl-2-phenylaziridine | Moderate | nsf.govresearchgate.net |

| Styrene | PhINTs / Fe(NCMe)62 | 2-Phenyl-N-tosylaziridine | - | nih.gov |

| Styrene | Sulfonimidamides / Copper catalyst | N-Sulfonylated 2-phenylaziridine (B142167) | Up to 86% | conicet.gov.ar |

Electrocatalytic N-H Aziridination of Styrene Derivatives

A direct and environmentally conscious method for aziridination is the electrocatalytic approach using ammonia (B1221849) as the nitrogen source. This method has been successfully applied to styrene derivatives. The electrocatalytic N-H aziridination of trans-β-methylstyrene with ammonia yields a mixture of cis- and trans-2-methyl-3-phenylaziridine. The process typically uses a carbon anode and a nickel cathode in a dioxane/water solvent system with lithium iodide and lithium perchlorate (B79767) as electrolytes. kuleuven.be

The regioselectivity of the reaction is influenced by electronic and steric factors of the substituents on the styrene. For example, α-methylstyrene provides near-quantitative yields due to the stabilizing effect of the methyl group on the reaction intermediate. In contrast, trans-β-methylstyrene gives lower yields (around 52%).

Sulfenamide-Mediated Cyclization of Styrene Analogues

The reaction of sulfenamides with alkenes in the presence of an oxidizing agent can lead to the formation of aziridines. For instance, the oxidation of 2,4-dinitrobenzenesulfenamide with iodobenzene (B50100) diacetate under microwave irradiation generates a sulfenylnitrene that reacts with conjugated olefins like β-methylstyrene to give good yields of the corresponding N-sulfenylaziridine. oatext.com

Metal-Free One-Pot Synthesis Protocols

Metal-free synthesis protocols offer advantages in terms of cost and product purity. A one-pot procedure for the synthesis of N-tosyl aziridines involves the aminohalogenation of α,β-unsaturated esters and ketones followed by an in situ intramolecular SN2 substitution. thieme-connect.com While this has been demonstrated for cinnamates and enones, the principle can be extended to styrene derivatives.

Another metal-free approach utilizes the reaction of olefins with N-tosylsulfonimidoyl chloride (TsNClNa·3H₂O) and phenyltrimethylammonium (B184261) tribromide (PTAB) in acetonitrile (B52724) to produce 2-arylaziridines. This method avoids the use of expensive metal catalysts.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a classic and reliable method for synthesizing aziridines, typically involving the formation of a carbon-nitrogen bond within a molecule containing a suitable leaving group.

Cyclization of Haloamines and Amino Alcohols

The intramolecular cyclization of β-haloamines is a well-established route to aziridines. wikipedia.orgthieme-connect.de This involves the displacement of a halide by an adjacent amine group. The required β-haloamine can be synthesized from the corresponding amino alcohol. For instance, treating an amino alcohol with a halogenating agent converts the hydroxyl group into a good leaving group, which is then displaced by the nitrogen atom to form the aziridine ring. clockss.org

The Wenker synthesis is a classic example where a vicinal amino alcohol is converted to its sulfate (B86663) ester, followed by cyclization under basic conditions. thieme-connect.com An improved, milder version of the Wenker synthesis uses chlorosulfonic acid to form the amino alcohol hydrogen sulfate, which can then be cyclized with a non-nucleophilic base like sodium carbonate. thieme-connect.com For the synthesis of this compound, the precursor 2-amino-2-phenylpropanol can be cyclized via the Wenker synthesis.

Similarly, β-chloroamines can be generated by the reduction of α-chloroimines, which are then cyclized using a strong base like lithium hexamethyldisilazide (LiHMDS) to yield aziridines. ugent.be

Table 2: Intramolecular Cyclization for Aziridine Synthesis

| Precursor Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Amino alcohol | Chlorosulfonic acid, Sodium carbonate | N-H aziridine | thieme-connect.com |

| Haloamine | Base (e.g., NaOH, LiHMDS) | Aziridine | wikipedia.orgugent.be |

The cyclization of azido (B1232118) alcohols, mediated by reagents like triphenylphosphine (B44618) (PPh₃), also provides a pathway to aziridines through a Staudinger-like mechanism.

Triphenylphosphine-Mediated Azido Alcohol Cyclization

The cyclization of azido alcohols into aziridines, facilitated by triphenylphosphine (PPh₃), operates through a mechanism akin to the Staudinger reaction. chem-station.com This process is initiated by the reaction of a 2-azido alcohol with triphenylphosphine. The phosphine (B1218219) acts as a reducing agent, converting the azide (B81097) into an intermediate phosphazene. This is followed by an intramolecular substitution, where the hydroxyl group displaces triphenylphosphine oxide, leading to the formation of the aziridine ring. universiteitleiden.nljk-sci.com This reaction is stereospecific, proceeding with inversion of configuration at the carbon bearing the hydroxyl group. universiteitleiden.nl

The synthesis of the requisite 2-azido alcohol precursors typically begins with the corresponding epoxide. Ring-opening of the epoxide with an azide nucleophile, such as sodium azide, yields a mixture of regioisomeric azido alcohols. msu.educlockss.org These isomers can then be subjected to the cyclization conditions with triphenylphosphine to produce the desired aziridine. universiteitleiden.nlmsu.edu

Modified Staudinger Reactions

The Staudinger reaction, in its classic form, involves the reaction of an azide with a phosphine to produce an aza-ylide, which is then hydrolyzed to an amine and a phosphine oxide. wikipedia.org Modified versions of this reaction have been developed to directly yield aziridines. In these modifications, the intermediate iminophosphorane, formed from the reaction of an organic azide with a phosphine, undergoes an intramolecular cyclization rather than hydrolysis. clockss.orgwikipedia.org

For instance, the reaction of an α-chloro N-tert-butanesulfinyl ketimine with a Grignard reagent can lead to the formation of a chiral N-sulfinyl 2,2-disubstituted aziridine with high diastereoselectivity. rsc.org Another variation involves the use of o-carboalkoxy triarylphosphines which react with aryl azides to form Staudinger ligation products with O-alkyl imidate linkages. acs.org These modified Staudinger reactions provide a versatile route to variously substituted aziridines.

Synthesis via Rearrangement of Precursors

Reductive Rearrangement of 2-Chloro-N-phenylpropanamides

The reduction of 2-chloro-N-phenylpropanamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) has been shown to produce 2-methyl-N-phenylaziridine as an intermediate. researchgate.net The reaction proceeds through the initial reduction of the amide to an amino alcohol, followed by an intramolecular cyclization where the nitrogen displaces the chlorine atom. However, this method can lead to the formation of rearranged byproducts, such as N-isopropylaniline, alongside the expected N-propylaniline, due to the non-regioselective reduction of the intermediate aziridine. researchgate.netresearchgate.net The presence of Lewis acids, such as aluminum chlorohydrides formed during the reaction, can catalyze the reduction of the aziridine intermediate. researchgate.net

Stereochemical Control in this compound Synthesis

Enantioselective and Diastereoselective Methods

Achieving stereochemical control in the synthesis of this compound is crucial for its application in asymmetric synthesis. rsc.org Various enantioselective and diastereoselective methods have been developed to this end.

One approach involves the asymmetric transfer hydrogenation of α-amino ketones. scielo.br For example, the enantioselective reduction of 2-N-tert-butoxycarbonyl amino acetophenone (B1666503) using a chiral ruthenium(II) catalyst system can produce the corresponding chiral β-amino alcohol with high enantiomeric excess. scielo.br This chiral amino alcohol can then be cyclized to the desired enantiopure aziridine.

Another strategy employs the diastereoselective reaction of chiral imines with sulfur ylides. The reaction of a chiral aldimine derived from phenylalaninal (B8679731) with dimethylsulfonium methylide can afford (2R,1'S)-2-(1'-aminoalkyl)aziridine with very high diastereoselectivity. researchgate.net Similarly, the reaction of sulfur ylides with chiral N-tert-butanesulfinyl ketimines yields trifluoromethylated aziridines with good to excellent diastereoselectivities. researchgate.net

The table below summarizes the diastereomeric ratios and enantiomeric excesses achieved in some of these methods.

| Method | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Grignard reaction with chiral α-chloro N-tert-butanesulfinyl ketimines | Aromatic α-chloro N-tert-butanesulfinyl ketimines | Chiral N-sulfinyl 2-alkyl- and 2-allyl-2-arylaziridines | up to 98/2 | >98% | rsc.org |

| Asymmetric transfer hydrogenation of α-amino ketones | 2-N-tert-butoxycarbonyl amino acetophenone | S-(+)-N-tBoc-2-amino-1-phenylethanol | - | 99% | scielo.br |

| Reaction of sulfur ylides with chiral N-tert-butanesulfinyl ketimines | CF₃-substituted N-tert-butanesulfinyl ketimines | Trifluoromethylated aziridines | 86:14 to >99:1 | - | researchgate.net |

Role of Chiral Auxiliaries and Asymmetric Catalysis (e.g., Palladium Complexes)

Chiral auxiliaries play a significant role in directing the stereochemical outcome of aziridination reactions. wordpress.com These are optically active compounds that are temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions. wordpress.com For instance, chiral oxazolidinones have been widely used as auxiliaries in asymmetric synthesis. wordpress.com In the context of aziridine synthesis, a chiral auxiliary can be attached to the precursor molecule to guide the formation of a specific stereoisomer. After the reaction, the auxiliary can be removed and recycled. wordpress.com

Asymmetric catalysis, particularly using transition metal complexes, has emerged as a powerful tool for the enantioselective synthesis of aziridines. Palladium complexes, in particular, have been employed in various catalytic systems. mdpi.comacs.org For example, palladium-catalyzed cross-coupling reactions of aziridines with arylboronic acids can proceed with high regioselectivity and enantiospecificity. mdpi.comacs.org The use of chiral ligands, such as BINAP, in conjunction with palladium catalysts can induce high enantioselectivity in reactions like the aza-Michael addition, which can be a pathway to chiral β-amino acid derivatives and, by extension, to chiral aziridines. nih.gov

The desymmetrization of meso-aziridines using a chiral palladium catalyst is another effective strategy. A diphosphine–palladium(II) catalyst has been shown to be highly effective for the enantioselective desymmetrization of N-acylaziridines with indoles, producing β-tryptamine products in good yields and high enantioselectivities. nih.gov

Control of Stereoisomer Distribution (e.g., trans/cis ratios)

The stereochemical outcome of this compound synthesis is a critical aspect, with the distribution of trans and cis isomers being heavily influenced by the chosen synthetic methodology, reaction conditions, and the nature of the precursors. Researchers have dedicated significant effort to understanding and controlling these stereoisomeric ratios, as the spatial arrangement of the methyl and phenyl groups profoundly impacts the molecule's reactivity and potential applications.

A notable method for synthesizing 2-methyl-3-phenylaziridine (B3031852) involves the electrocatalytic N-H aziridination of trans-β-methylstyrene using ammonia. This approach typically results in a mixture of cis and trans isomers, with the trans isomer being the major product. The combined yield for this reaction is reported to be 52%, with a trans to cis ratio greater than 3:1. The stereochemical preference is attributed to electronic and steric factors during the ring-formation process. The position of the methyl group on the styrene precursor plays a significant role in stabilizing the reaction intermediates, thereby influencing the final stereoisomer distribution.

In the synthesis of selenoaziridines from cis-N-Ts iodoaziridines, the use of alkoxides to generate aziridinyl radicals leads predominantly to the trans-substituted product. acs.org For instance, the reaction of an iodoaziridine with diphenyldiselenide in the presence of KOtBu in isopropanol (B130326) at 60 °C yielded a selenoaziridine product with a trans/cis ratio of 7.1:1. acs.org The size of the diselenide reagent was found to influence this ratio. acs.org Conversely, the generation of cis-aziridinyllithiums through lithium-iodine exchange, followed by reaction with diselenides, stereospecifically produces cis-selenoaziridines. acs.org

The stereoselectivity of aziridination can also be influenced by the solvent. For instance, in the reduction of certain aziridine esters, the use of hexane (B92381) as a solvent favored the formation of the inversion product, while dichloromethane (B109758) favored the retention product. scispace.com

Catalysts also play a crucial role in determining the stereochemical outcome. Rhodium-catalyzed aziridination reactions using specific chiral ligands have demonstrated high levels of stereocontrol. orgsyn.org For example, the reaction of 2-bromostyrene (B128962) with (R)-1-phenyl-2,2,2-trichloroethyl-N-mesyloxycarbamate in the presence of Rh₂[(S)-4-Br-nttl]₄ results in the stereoselective formation of the corresponding aziridine. orgsyn.org

The following table summarizes the influence of different synthetic conditions on the stereoisomer distribution of this compound and its derivatives:

| Starting Material(s) | Reagents/Catalyst | Solvent | Conditions | Product(s) | Diastereomeric Ratio (trans:cis or other) | Yield (%) | Reference |

| trans-β-Methylstyrene, Ammonia | Electrocatalysis | - | - | trans- and cis-2-Methyl-3-phenylaziridine | >3:1 | 52 (combined) | |

| Chiral α-chloro N-tert-butanesulfinyl ketimines | Grignard reagents | Dichloromethane, THF | -78 °C to 0 °C | Chiral N-sulfinyl 2,2-disubstituted aziridines | up to 98:2 | 51-85 | rsc.org |

| cis-N-Ts iodoaziridine, Diphenyldiselenide | KOtBu | Isopropanol | 60 °C | trans- and cis-Selenoaziridine | 7.1:1 | 53 | acs.org |

| Iodoaziridine, Diphenyldiselenide | nBuLi | THF | Low temperature | cis-Selenoaziridine | single diastereoisomer | High | acs.org |

| Aziridine esters | H₂ | Hexane | - | Inversion product predominates | - | - | scispace.com |

| Aziridine esters | H₂ | Dichloromethane | - | Retention product predominates | - | - | scispace.com |

| 2-Bromostyrene, (R)-1-phenyl-2,2,2-trichloroethyl-N-mesyloxycarbamate | Rh₂[(S)-4-Br-nttl]₄ | α,α,α-Trifluorotoluene | 23 °C | (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate | Highly stereoselective | - | orgsyn.org |

Mechanistic Investigations of 2 Methyl 2 Phenylaziridine Reactivity

Ring-Opening Reaction Mechanisms

The inherent ring strain of the aziridine (B145994) core (approximately 26-27 kcal/mol) makes it a prime candidate for ring-opening reactions, providing a versatile route to various nitrogen-containing molecules. clockss.org The regioselectivity and stereochemistry of these reactions are key considerations in their synthetic application.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the aziridine ring is a common and synthetically useful transformation. The reaction typically proceeds via an SN2-type mechanism, where the approach of the nucleophile and the breaking of the carbon-nitrogen bond are concerted or occur in rapid succession.

The ring-opening of 2-substituted aziridines, such as 2-methyl-2-phenylaziridine, with nucleophiles can, in principle, occur at either of the two ring carbons (C2 or C3). The position of the attack, or regioselectivity, is governed by a combination of steric and electronic factors. In the case of this compound, the C2 position is a quaternary, benzylic carbon, while the C3 position is a secondary carbon.

Nucleophilic attack generally occurs at the less sterically hindered C3 position. However, the C2 position is activated by the phenyl group, which can stabilize a developing positive charge in a more SN1-like transition state. For many SN2-type reactions, the attack is favored at the less substituted carbon. nih.gov

A key characteristic of SN2 reactions is the inversion of stereochemistry at the attacked carbon center. In palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines, nucleophilic attack by an organopalladium species occurs at the C2 position with complete inversion of configuration. acs.org This stereospecificity indicates a classic SN2-type oxidative addition of the C-N bond to the metal center. acs.org Computational studies on related 2-arylaziridines confirm that the oxidative addition proceeds via an SN2 pathway, leading to the observed stereoinversion. acs.org The nucleophilic ring-opening is often controlled by the substituents on the aziridine ring, as well as the nature of the electrophiles and nucleophiles involved. nih.gov

The ring-opening of aziridines can be significantly accelerated by the use of Lewis acids. The Lewis acid coordinates to the nitrogen atom of the aziridine ring, creating a more electrophilic aziridinium (B1262131) ion intermediate. bioorg.orgresearchgate.net This activation facilitates the attack by even weak nucleophiles.

The presence of a Lewis acid can also influence the regioselectivity of the ring-opening. Coordination of the Lewis acid to the nitrogen atom enhances the positive charge on the adjacent carbon atoms, making them more susceptible to nucleophilic attack. For 2-aryl-N-tosylaziridines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway. iitk.ac.in Theoretical studies on 2-methylaziridine (B133172) show that complexation with a Lewis acid like boron trifluoride (BF3) activates the ring for nucleophilic attack. researchgate.netnih.gov

The general mechanism involves the formation of an aziridinium ion, which is then attacked by the nucleophile. bioorg.org This process is highly regioselective and can be stereospecific. For instance, the Lewis acid-catalyzed reaction of chiral aziridine-2-carboxylates with isocyanates proceeds stereospecifically with retention of configuration, suggesting a double inversion mechanism is not at play in that specific ring-expansion reaction. bioorg.org In the case of 2-aryl-N-tosylazetidines and aziridines, the ring-opening is proposed to occur via an SN2 pathway, which accounts for the formation of nonracemic products. iitk.ac.in

Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH4), are capable of reductively cleaving the aziridine ring. masterorganicchemistry.com LiAlH4 is a powerful reducing agent that can reduce a wide variety of functional groups, including amides and epoxides, and can open aziridine rings. masterorganicchemistry.comorganic-chemistry.org

The regioselectivity of the hydride attack depends on the substitution pattern of the aziridine. For aziridine-2-carboxylates, where an ester group is present, LiAlH4 first reduces the ester to an alcohol. clockss.org This newly formed alkoxide can then direct the intramolecular delivery of a hydride to the C2 position, leading to a specific regiochemical outcome. clockss.org For this compound, the attack of the hydride can occur at either the C2 (benzylic) or C3 carbon. The outcome is often a mixture of products resulting from attack at both sites, with the ratio depending on steric hindrance and the electronic nature of the substituents. The reaction of 2-chloro-N-phenylpropanamide and 2-methyl-N-phenylaziridine with lithium aluminium hydride has been studied, indicating the complexity of such reductions. chemchart.com The reduction of amides to amines by LiAlH4 proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com A similar mechanism involving hydride attack on a ring carbon, C-N bond cleavage, and subsequent protonation would lead to the corresponding amine.

Influence of Lewis Acid Catalysis on Ring Opening

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a method for cleaving single bonds with molecular hydrogen in the presence of a metal catalyst. For aziridines, this involves the cleavage of the C-N or C-C bonds of the ring. The hydrogenolysis of this compound typically leads to the cleavage of the benzylic C-N bond to yield 2-phenylpropylamine.

The stereochemical outcome of the catalytic hydrogenolysis of this compound is highly dependent on the reaction conditions, particularly the solvent and the presence of additives. oup.com Studies on optically active this compound have shown that the reaction can proceed with either net inversion or net retention of configuration at the chiral center. oup.com

When the hydrogenolysis is carried out over a palladium hydroxide (B78521) catalyst in ethanol (B145695), the reaction proceeds with a predominant inversion of configuration. oup.com In contrast, using benzene (B151609) as the solvent leads to a predominant retention of configuration. oup.com The addition of a base, such as sodium hydroxide, to the reaction mixture has a dramatic effect, strongly promoting retention of configuration to the point of being stereospecific. oup.com

These results are explained by the mechanism of hydrogenolysis on the catalyst surface. The stereochemistry is determined by how the aziridine molecule adsorbs onto the catalyst surface and the subsequent steps of hydrogen addition. The solvent and additives influence this adsorption and the stability of various intermediates on the catalyst surface, thereby dictating the stereochemical course of the reaction. oup.com

Interactive Data Table: Effect of Solvent on Hydrogenolysis of this compound (1a)

| Catalyst | Solvent | Additive | Predominant Stereochemistry | Reference |

|---|---|---|---|---|

| Palladium Hydroxide | Ethanol | None | Inversion | oup.com |

| Palladium Hydroxide | Benzene | None | Retention | oup.com |

| Palladium Hydroxide | n-Hexane | None | Inversion | oup.com |

| Palladium Hydroxide | Ethanol | Sodium Hydroxide | Retention (Stereospecific) | oup.com |

| Raney Nickel | Ethanol | None | Inversion | oup.com |

| Raney Nickel | Ethanol | Sodium Hydroxide | Inversion (No significant effect) | oup.com |

Effects of Solvent and Additives on Stereochemistry

The stereochemical outcome of reactions involving this compound is significantly influenced by the solvent and the presence of additives. Studies on the catalytic hydrogenolysis of optically active this compound have demonstrated that the choice of solvent can dictate whether the reaction proceeds with retention or inversion of configuration. oup.com

In the hydrogenolysis over a palladium hydroxide catalyst, the reaction of this compound shows a clear dependence on the polarity and adsorption properties of the solvent. oup.com In a protic solvent like ethanol, the reaction preferentially occurs with an inversion of the configuration. oup.com Conversely, when a nonpolar aromatic solvent such as benzene is used, the reaction proceeds with a predominant retention of configuration. oup.com This trend is also observed in hydrocarbon solvents; for instance, in n-hexane, the reaction occurs with a predominant inversion, and the degree of inversion increases as the adsorption strength of the hydrocarbon solvent decreases. oup.com

Additives can further modulate the stereochemical course of the reaction. The addition of a base, such as sodium hydroxide, to the reaction mixture during hydrogenolysis over palladium hydroxide strongly promotes retention of the configuration. oup.com As the concentration of sodium hydroxide is increased, the reaction can be driven to proceed with a stereospecific retention. oup.com

Effect of Solvent and Additives on the Stereochemistry of Hydrogenolysis of this compound

| Solvent | Additive | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|

| Ethanol | None | Inversion | oup.com |

| Benzene | None | Retention | oup.com |

| n-Hexane | None | Inversion | oup.com |

| Ethanol | Sodium Hydroxide | Stereospecific Retention | oup.com |

Cycloaddition Reaction Mechanisms

(3+2) Cycloadditions with Heterocumulenes (e.g., Isothiocyanates, Carbodiimides)

Aziridines, including derivatives of 2-phenylaziridine (B142167), serve as versatile precursors for formal (3+2) cycloaddition reactions with various dipolarophiles, such as heterocumulenes. caltech.edunih.govresearchgate.net These reactions provide a pathway to five-membered heterocyclic structures. scispace.com Specifically, alkyl and aryl isothiocyanates and carbodiimides are effective substrates for Lewis acid-mediated (3+2) cycloadditions with N-sulfonyl-2-substituted aziridines and 2-phenylaziridine, leading to the synthesis of iminothiazolidines and iminoimidazolidines. caltech.edunih.govresearchgate.net The reactions are often catalyzed by Lewis acids like zinc(II) bromide and proceed with high chemo- and regioselectivity. caltech.edu

However, the substitution pattern on the aziridine ring is critical. Research has shown that while various N-tosyl-2-aryl-substituted aziridines participate effectively in these cycloadditions, geminally disubstituted aziridines may be unreactive. caltech.edunih.gov For instance, N-tosyl-2-methyl-2-phenylaziridine was found to fail to provide any (3+2) cycloaddition product under conditions that were successful for other 2-substituted aziridines. nih.gov

Intimate Ion-Pair and Zwitterionic Intermediates

The mechanism of the (3+2) cycloaddition of aziridines with heterocumulenes is proposed to proceed through charged intermediates. caltech.edunih.gov Evidence supports the involvement of an intimate ion-pair mechanism, particularly in Lewis acid-mediated reactions. caltech.edunih.govresearchgate.netresearchgate.net In this model, the Lewis acid coordinates to the aziridine nitrogen, facilitating the cleavage of a carbon-nitrogen bond to form a carbocationic species and the Lewis acid-bound nitrogen anion. These ions remain closely associated as an intimate ion pair. wikipedia.orgyoutube.com The subsequent attack by the heterocumulene on the carbocationic center, followed by cyclization, leads to the final heterocyclic product. caltech.edunih.gov This mechanism accounts for the high chemo-, regio-, and diastereoselectivity observed in these transformations. caltech.eduresearchgate.net

In other ring-expansion reactions of 2-arylaziridines, zwitterionic intermediates are key. For example, the reaction of a 2-arylaziridine with a ketene, generated from a diazo ester, involves the nucleophilic attack of the aziridine nitrogen on the ketene. d-nb.infobeilstein-journals.org This attack produces a zwitterionic intermediate where the aziridinium ring subsequently opens to form a benzylic carbocation, which is stabilized by p-π conjugation. d-nb.infobeilstein-journals.org This intermediate then undergoes intramolecular cyclization to yield the final product. beilstein-journals.org

Reactive Intermediates Derived from this compound

Azomethine Ylides

Aziridines are well-known precursors to azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org The formation of an azomethine ylide from an aziridine typically involves the cleavage of the carbon-carbon bond of the three-membered ring, which can be induced thermally or photochemically. wikipedia.org The resulting ylide can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. wikipedia.org

In the context of this compound, the ring can open upon oxidation to form an azomethine ylide radical cation. unifr.chnih.gov When a phenyl ring is attached to a carbon atom of the aziridine, as is the case here, oxidation can lead to spontaneous ring-opening to yield these radical cation intermediates. unifr.chnih.govunifr.ch These reactive species are characterized by broad absorptions in the 500–800 nm range. unifr.chnih.gov The preferential stabilization of the ring-opened azomethine ylide cation by the C-phenyl group drives this transformation. unifr.ch

Radical Cations and Ring-Opening Conditions

The generation of radical cations from phenyl-substituted aziridines and the conditions required for their subsequent ring-opening are highly dependent on the substitution pattern. unifr.chnih.govunifr.ch The position of the phenyl substituent—whether on the nitrogen or a carbon atom—is a determining factor. unifr.ch

If the phenyl group is on the nitrogen atom, the resulting radical cation is stabilized, and the aziridine ring tends to remain closed. unifr.chunifr.ch In contrast, if the phenyl group is on a carbon atom, as in this compound, the situation changes dramatically. unifr.ch The C-phenyl substituent preferentially stabilizes the transition state for ring-opening and the resulting allylic azomethine ylide radical cation. unifr.chunifr.ch Quantum chemical calculations show that for N-methyl-2-phenylaziridine, the transition state for ring-opening is only about 4 kcal/mol above the energy of the initial radical cation, and the process is highly exothermic. unifr.ch This low barrier indicates that for C-phenyl substituted aziridines like this compound, oxidation results in spontaneous or nearly barrierless ring-opening to the corresponding azomethine ylide radical cation. unifr.chnih.gov

Aziridinium Ions and their Transformations

The reactivity of this compound is significantly influenced by the formation of aziridinium ions. These three-membered heterocyclic quaternary ammonium (B1175870) salts are key intermediates in a variety of chemical transformations. The nitrogen atom of the aziridine ring acts as a nucleophile, reacting with electrophiles to generate the positively charged aziridinium ion. mdpi.comresearchgate.net This activation is crucial, as the inherent ring strain, combined with the positive charge on the nitrogen, renders the aziridinium ion highly susceptible to nucleophilic attack and subsequent ring-opening. mdpi.comresearchgate.netcymitquimica.com

The generation of the aziridinium ion can be achieved through several methods, including the reaction with external electrophiles or through intramolecular processes involving the departure of a leaving group from a side chain. mdpi.com The stability and reactivity of the resulting aziridinium ion are dependent on the electrophile used in its formation. researchgate.net Once formed, the aziridinium ion becomes a potent electrophile, setting the stage for a range of transformations.

The ring-opening of the aziridinium ion intermediate is a critical step that dictates the final product structure. This process involves the cleavage of one of the carbon-nitrogen bonds by a nucleophile. The regioselectivity of the nucleophilic attack—whether it occurs at the more substituted C2 carbon (bearing the phenyl and methyl groups) or the less substituted C3 carbon—is a key aspect of these transformations. This selectivity is governed by a combination of electronic and steric factors related to the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. researchgate.netcore.ac.uk

A key transformation involving aziridinium ions derived from substituted phenylaziridines is their reaction with various nucleophiles, leading to a diverse array of acyclic and heterocyclic products. Mechanistic investigations have revealed that these reactions can proceed under either kinetic or thermodynamic control, influencing the distribution of regioisomeric products. core.ac.uk

For instance, the halide-induced ring-opening of 2-substituted aziridinium salts demonstrates a strong dependence on the nature of the attacking halide ion. core.ac.uk While fluoride, a "hard" nucleophile, tends to favor attack at the sterically less hindered carbon atom (kinetic control), "softer" nucleophiles like chloride, bromide, and iodide often lead to the thermodynamically more stable product, resulting from attack at the more substituted carbon. core.ac.uk However, the presence of an activating group on the ring can override this trend, directing the nucleophilic attack to the activated carbon. core.ac.uk

Another significant transformation is the dimerization of N-substituted 2-phenylaziridines to form piperazines, a reaction that can be catalyzed by systems such as ammonium zincates. unimi.it The proposed mechanism proceeds through the formation of an aziridinium ion, which is then opened by an amido intermediate generated from another aziridine molecule. The regiochemistry of this intermolecular ring-opening step is crucial in determining the structure of the resulting piperazine. unimi.it

Furthermore, activated N-tosyl-2-phenylaziridine can undergo reactions with alkenes in the presence of a Lewis acid, functioning as a synthetic equivalent of an electron-deficient 1,3-dipole to yield substituted pyrrolidines. researchgate.net The transformation of trans-trisubstituted aziridines into oxazolidin-2-ones, mediated by reagents like di-tert-butyl dicarbonate (B1257347) and sodium iodide, also proceeds via an aziridinium cation intermediate. mdma.ch The stereochemical integrity of the original aziridine is often maintained in the product, highlighting the stereospecific nature of the ring-opening and subsequent intramolecular cyclization. mdma.ch

The following table summarizes key transformations of aziridinium ions derived from 2-phenylaziridine analogues, providing insight into the reaction conditions and the resulting products.

| Starting Material Analogue | Reagents | Key Transformation | Product Class |

| N-Tosyl-2-phenylaziridine | Alkenes, BF₃·Et₂O | Lewis acid-catalyzed [3+2] cycloaddition | Substituted Pyrrolidines researchgate.net |

| 1-Methyl-2-phenylaziridine | Ammonium Zincate Catalyst | Catalytic dimerization | Substituted Piperazines unimi.it |

| trans-1,2-Dimethyl-3-phenylaziridine | (Boc)₂O, NaI | Formation of aziridinium ion and stereospecific ring-opening/cyclization | trans-Oxazolidin-2-one mdma.ch |

| 2-Acylaziridines | Acid Chlorides | N-Acylation and subsequent nucleophilic ring-opening | β-Chlorocarbonyl Compounds mdpi.com |

| 2-Alkyl-substituted Aziridinium Triflates | Tetrabutylammonium Halides (Cl⁻, Br⁻, I⁻) | Nucleophilic ring-opening (Thermodynamic Control) | Secondary β-Halo Amines core.ac.uk |

| 2-Alkyl-substituted Aziridinium Triflates | Tetrabutylammonium Fluoride | Nucleophilic ring-opening (Kinetic Control) | Primary β-Fluoro Amines core.ac.uk |

Advanced Chemical Transformations and Derivatization Strategies for 2 Methyl 2 Phenylaziridine

Functionalization through Ring-Opening Reactions

The strained three-membered ring of aziridines, including 2-Methyl-2-phenylaziridine, makes them valuable precursors for a variety of functionalized amine derivatives through ring-opening reactions. These transformations can be initiated by either electrophilic activation of the aziridine (B145994) ring followed by nucleophilic attack or by direct nucleophilic addition. The regioselectivity of these reactions is a key aspect, often influenced by the nature of the substituents on the aziridine ring, the incoming nucleophile, and the reaction conditions.

Regioselective and Stereospecific Ring-Opening Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. In the context of 2-arylaziridines, these reactions provide a means to achieve regioselective and stereospecific ring-opening, leading to the synthesis of valuable β-functionalized amine derivatives.

Palladium-Catalyzed Borylation of 2-Arylaziridines

The palladium-catalyzed borylation of 2-arylaziridines represents a significant advancement in the synthesis of β-aminoethylboronates, which are of considerable interest in medicinal chemistry. acs.org This reaction involves the regioselective and stereo-invertive ring-opening of the aziridine ring with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgrsc.org The reaction typically proceeds via an SN2-type mechanism, where the palladium catalyst facilitates the oxidative addition of the C(sp³)–N bond to the metal center, followed by transmetalation with the diboron reagent and reductive elimination to afford the borylated product. rsc.orgnih.gov

A key factor in controlling the regioselectivity of the borylation is the choice of ligand on the palladium catalyst. For instance, the use of a Pd/P(t-Bu)₂Me catalytic system has been shown to favor the borylative ring-opening at the C3 position of 2-arylaziridines, leading to the formation of β-borylated α-phenethylamines. acs.org This regioselectivity is in contrast to some C-C coupling reactions that can occur at the C2 position. rsc.org The reaction is sensitive to steric hindrance around the carbon atom undergoing oxidative addition. For example, this compound did not undergo the borylation reaction under standard conditions, highlighting the influence of the methyl group at the C2 position. rsc.org

The general catalytic cycle for the palladium-catalyzed borylation of 2-arylaziridines involves several key steps: oxidative addition of the aziridine to the Pd(0) complex, proton transfer, ligand dissociation, boron-boron bond cleavage, and reductive elimination. rsc.org

Table 1: Palladium-Catalyzed Borylation of 2-Arylaziridines

| Aziridine Substrate | Catalyst System | Boron Reagent | Product | Regioselectivity | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 2-Arylaziridines | Pd/P(t-Bu)₂Me | B₂pin₂ | β-Amino-β-arylethylboronates | C3-selective ring-opening | First example of ring-opening borylation of non-vinylic aziridines. | acs.orgrsc.org |

| This compound | Pd/P(t-Bu)₂Me/bpy | B₂pin₂ | No reaction | N/A | Steric hindrance from the C2-methyl group prevents the reaction. | rsc.org |

C-C and C-N Bond Formation

Palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines are not limited to borylation and have been extended to the formation of C-C and C-N bonds, providing access to a diverse range of β-phenethylamine derivatives. acs.org These reactions often utilize organometallic reagents, such as arylboronic acids, in a Suzuki-Miyaura-type coupling. acs.orgmdpi.com

The regioselectivity of these cross-coupling reactions is highly dependent on the catalyst system employed. For instance, an N-heterocyclic carbene (NHC)/Pd catalyst system has been shown to promote C2-selective and stereospecific ring-opening C-C cross-coupling of 2-arylaziridines with arylboronic acids. acs.org This regioselectivity is complementary to the C3-selective borylation mentioned previously. The use of NHC ligands is crucial in suppressing side reactions like β-hydride elimination. acs.org

While the direct application of these C-C bond-forming reactions to this compound is not extensively detailed in the provided context, the principles of catalyst and ligand control over regioselectivity are broadly applicable to substituted aziridines. The steric and electronic properties of the methyl and phenyl groups at the C2 position would be expected to significantly influence the outcome of such reactions.

C-N bond formation through ring-opening of aziridines can also be achieved. For example, the reaction of N-tosyl-2-phenylaziridine with alkenes in the presence of a Lewis acid like BF₃·Et₂O can lead to the formation of substituted pyrrolidines, which constitutes a formal carboamination. researchgate.net

Nucleophilic Additions to Aziridines (e.g., with Amines)

The ring-opening of aziridines with nucleophiles is a fundamental transformation that leads to the formation of 1,2-difunctionalized amines. Amines are common nucleophiles in these reactions, resulting in the synthesis of 1,2-diamines. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. In the case of 2-substituted aziridines, the nucleophile can attack at either the substituted (C2) or unsubstituted (C3) carbon.

For this compound, nucleophilic attack would be expected to occur preferentially at the less sterically hindered C3 position, following an SN2-type mechanism. However, the presence of the phenyl group at C2 can stabilize a potential carbocationic intermediate, which could favor attack at the C2 position under certain conditions (e.g., with Lewis acid activation), leading to a mixture of regioisomers.

Theoretical studies on the ring-opening of 2-methylaziridine (B133172) with methylamine (B109427) have shown a preference for a backside attack at the C3 carbon. researchgate.net The reaction is proposed to proceed in a stepwise manner, involving an SN2-type attack to open the ring, followed by the formation of a zwitterionic intermediate and subsequent proton transfer. researchgate.net The use of a Lewis acid, such as BF₃, can activate the aziridine ring towards nucleophilic attack. researchgate.net

The ring-opening of N-tosylaziridines with zinc(II) halides has been reported to proceed via an SN2-type pathway to afford β-haloamines. ias.ac.in The regioselectivity of this reaction is also influenced by the substituents on the aziridine ring.

Derivatization via Metalation and Electrophilic Quenching

Metalation, particularly lithiation, of aziridines provides a powerful method for their functionalization. This approach involves the deprotonation of a C-H bond on the aziridine ring to form an organolithium intermediate, which can then be trapped with various electrophiles to introduce new substituents. The regioselectivity and stereochemistry of the lithiation and subsequent quenching are critical aspects of this strategy.

Regioselective Beta-Lithiation and Stereochemical Control

The β-lithiation of N-alkyl-2-phenylaziridines offers a route to cis-2,3-disubstituted aziridines. organic-chemistry.org The regioselectivity of the lithiation can be directed by the use of a Lewis acid, such as borane (B79455) (BH₃). organic-chemistry.orgnih.gov Complexation of the aziridine nitrogen with BH₃ promotes a regioselective β-lithiation. organic-chemistry.orgresearchgate.net The resulting lithiated intermediates have been shown to be configurationally stable, which allows for enantioselective preparations. organic-chemistry.orgresearchgate.net

The stereochemical outcome of the lithiation-trapping sequence is influenced by the reaction conditions, including the solvent. researchgate.net For example, the lithiation of trans-N-alkyl-2,3-diphenylaziridines can proceed with either inversion or retention of configuration depending on the coordinating ability of the solvent. researchgate.net

For N-alkyl-2-phenylaziridines, it has been noted that they can undergo smooth ortho-lithiation on the phenyl ring. researchgate.net However, the BH₃-promoted method specifically directs the lithiation to the β-position of the aziridine ring. organic-chemistry.org The lithiated aziridino-borane complexes undergo syn-lithiation relative to the BH₃ group, and the subsequent trapping with an electrophile occurs with retention of configuration. organic-chemistry.org This stereochemical control is crucial for the synthesis of enantioenriched aziridine derivatives. organic-chemistry.org

Table 2: Regioselective Lithiation of 2-Phenylaziridine (B142167) Derivatives

| Aziridine Substrate | Lithiation Conditions | Key Intermediate | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| N-Alkyl-2-phenylaziridines | s-BuLi, THF, BH₃ complexation | β-Lithiated aziridino-borane complex | cis-2,3-Disubstituted aziridines | Syn-lithiation, retention of configuration upon quenching | organic-chemistry.orgresearchgate.net |

| N-Alkyl-2-phenylaziridines | Organolithium base | Ortho-lithiated phenyl ring | Ortho-substituted 2-phenylaziridines | N/A | researchgate.net |

| trans-N-Alkyl-2,3-diphenylaziridines | Organolithium base | α-Lithiated aziridine | α-Substituted aziridines | Solvent-dependent (inversion or retention) | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Bis(pinacolato)diboron |

| P(t-Bu)₂Me (Methyldi-tert-butylphosphine) |

| B₂pin₂ |

| BF₃·Et₂O (Boron trifluoride diethyl etherate) |

| N-Tosyl-2-phenylaziridine |

| BH₃ (Borane) |

| s-BuLi (sec-Butyllithium) |

| THF (Tetrahydrofuran) |

| N-Alkyl-2-phenylaziridines |

| trans-N-Alkyl-2,3-diphenylaziridines |

| Arylboronic acids |

| Zinc(II) halides |

Ortho-Lithiation of Substituted Arylaziridines

The aziridine ring, particularly in N-alkyl-2-arylaziridines, can act as a directing metalation group (DMG), facilitating the ortho-lithiation of the attached aryl ring. mdpi.comresearchgate.net This process allows for the selective functionalization of the aromatic ring at the position ortho to the aziridine substituent.

The ortho-directing ability of the aziridine ring has been demonstrated in the lithiation-borylation sequence of N-methyl-2-phenylaziridine. mdpi.com This reaction leads to the formation of a cyclic aziridinedifluoroborate, a Suzuki-Miyaura reagent, showcasing the synthetic utility of the ortho-lithiated intermediate. mdpi.comnih.gov The efficiency of this directed ortho-metalation (DoM) is influenced by the N-substituent on the aziridine ring. researchgate.net For instance, N-alkyl-2-phenylaziridines undergo smooth ortho-lithiation. researchgate.netbenthamopenarchives.com In contrast, the presence of an electron-donating group on the nitrogen atom of an azetidine (B1206935) ring, a four-membered heterocycle, also promotes exclusive aromatic lithiation. nih.gov

The synthetic potential of this methodology is significant, providing a direct route to ortho-functionalized arylaziridines. researchgate.netbenthamopenarchives.com These intermediates can be trapped with various electrophiles to introduce a wide range of substituents. For example, the lateral lithiation of ortho-tolylaziridine and subsequent reaction with an electrophile yields ortho-hydroxyalkylated aziridines, which are precursors to bioactive isochromans. benthamopenarchives.com It is noteworthy that the lithiation of the related acyclic compound, 2-N,N-dimethylaminomethyltoluene, is a much slower process. benthamopenarchives.com

However, the substitution pattern on the aziridine ring can influence the regioselectivity of the lithiation. While N-alkyl-2-phenylaziridines favor ortho-lithiation, trans-N-alkyl-2,3-diphenylaziridines undergo exclusive α-lithiation to the nitrogen atom. researchgate.netbenthamopenarchives.com Furthermore, attempts to achieve lithiation-borylation at the meta and para positions of the aromatic ring of N-alkyl-2-arylaziridines have been explored through bromine-lithium exchange on the corresponding bromo-substituted arylaziridines. mdpi.com

A general procedure for the ortho-lithiation of N-alkyl-substituted phenylaziridines involves reacting the aziridine with a strong base like s-butyllithium in a suitable solvent such as tetrahydrofuran (B95107) (THF), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. amazonaws.com The resulting ortho-lithiated species can then be quenched with an electrophile. amazonaws.com

Table 1: Ortho-Lithiation of N-Alkyl-2-phenylaziridines

| N-Substituent | Base | Solvent/Additive | Temperature (°C) | Electrophile | Product | Reference |

|---|---|---|---|---|---|---|

| Methyl | s-BuLi | THF/TMEDA | -78 | D₂O | ortho-Deuterated phenylaziridine | amazonaws.com |

| Methyl | s-BuLi | THF/TMEDA | -78 | PhCHO | (1R,2'R)/(1R,2'S)-[2-(1-Methylaziridin-2-yl)phenyl]phenylmethanol | amazonaws.com |

Transformations involving Carbon Dioxide

The reaction of this compound and its derivatives with carbon dioxide (CO₂) is a significant transformation, primarily leading to the synthesis of valuable oxazolidinones. This process represents a method of carbon dioxide fixation into value-added chemical products. rsc.org

The cycloaddition of CO₂ to aziridines to form oxazolidinones is often facilitated by various catalytic systems. whiterose.ac.ukwhiterose.ac.uk These reactions typically involve the activation of the aziridine ring by a Lewis acid and a nucleophilic attack to open the ring. acs.org A range of catalysts have been explored, including metal-based catalysts and organocatalysts.

Metal-organic frameworks (MOFs) have shown promise as catalysts. For instance, a copper-based MOF, MMPF-10, effectively catalyzes the conversion of 1-methyl-2-phenylaziridine to the corresponding oxazolidinone at room temperature and atmospheric CO₂ pressure. rsc.org Aluminum-based catalysts, such as aluminum(salphen) complexes, are also effective for the coupling of CO₂ with aziridines under solvent-free conditions, yielding oxazolidinones with high regioselectivity. whiterose.ac.uk Iron-based catalysts, like Fe(IPPrim)₃I₂, have been used for the regioselective synthesis of oxazolidinones from ester-substituted N-alkyl aziridines and CO₂. acs.org Other effective metal-based catalysts include organo-antimony and -tin compounds, such as tetraphenylstibonium (B1235638) bromide and triphenyltin (B1233371) bromide. oup.com

Ionic liquids and onium salts have also been employed as efficient catalysts. whiterose.ac.uk For example, [C₄DABCO]Br has been identified as a highly active catalyst for the synthesis of oxazolidinones from 2-aryl aziridines and CO₂. whiterose.ac.uk Protic onium salts, such as pyridinium (B92312) iodide, can promote the reaction at room temperature, with the catalytic activity being influenced by the nucleophilicity of the anion. whiterose.ac.uk

In some cases, the reaction can proceed without a catalyst, but this typically requires harsh conditions such as high temperatures and pressures. researchgate.net The use of catalysts allows for milder reaction conditions and can improve both the yield and selectivity of the desired oxazolidinone product. whiterose.ac.ukwhiterose.ac.uk However, the self-oligomerization of 2-aryl aziridines can sometimes be a competing reaction, leading to lower yields of the oxazolidinone. whiterose.ac.uk

Table 2: Catalytic Synthesis of Oxazolidinones from Arylaziridines and CO₂

| Aziridine Substrate | Catalyst | Solvent | Temperature (°C) | CO₂ Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Methyl-2-phenylaziridine | MMPF-10 | Solvent-free | Room Temp | 1 | 63 | rsc.org |

| 1-Ethyl-2-phenylaziridine | [C₄DABCO]Br | Solvent-free | 90 | 60 | up to 95 | whiterose.ac.uk |

| N-butyl-2-phenyl aziridine | [TBA][FeBr₄] | CH₃CN | 25 | 0.1 MPa | >99 | cnr.it |

| 1-n-butyl-2-phenylaziridine | ISA6 (bifunctional Al(salen)) | Solventless | 50 | 1.0 MPa | 95 | sciengine.com |

Polymerization Studies

This compound and related aziridine monomers can undergo ring-opening polymerization (ROP) to form polyamines. Both anionic and cationic mechanisms have been explored for the polymerization of aziridines.

Anionic ring-opening polymerization (AROP) of aziridines typically requires the presence of an activating group on the nitrogen atom, such as a sulfonyl group, to facilitate the nucleophilic attack that initiates polymerization. mpg.de This method can produce linear polyamines with controlled molecular weights and low dispersities. nih.gov

The polymerization of N-sulfonylated aziridines, such as N-(p-toluenesulfonyl)-2-methylaziridine (pTsMAz), proceeds in a living manner, allowing for the synthesis of well-defined polymers and block copolymers. nih.gov For instance, the sequential polymerization of pTsMAz followed by the copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine has been used to create block copolymers. nih.gov The kinetics of these polymerizations can be monitored, and the reactivity of different monomers can be determined. nih.gov The resulting polysulfonamides can be deprotected to yield linear polyamines. mpg.de

Cationic ring-opening polymerization (CROP) of aziridines is another important method for synthesizing polyamines. semanticscholar.org The CROP of 2-substituted aziridines, like 2-methylaziridine, can be initiated by various cationic initiators such as BF₃Et₂O, methyl triflate, or perchloric acid. semanticscholar.org However, the CROP of 2-substituted aziridines often suffers from termination reactions, which can limit the molecular weight of the resulting polymers. semanticscholar.org In the case of 2-phenylaziridine, CROP typically yields low molecular weight polymers. semanticscholar.org

The mechanism of CROP involves the formation of an aziridinium (B1262131) ion, which is then attacked by a monomer molecule. semanticscholar.org The stability of this propagating species is crucial for achieving a controlled polymerization. The choice of initiator and its counter-ion can significantly affect the polymerization process by stabilizing the aziridinium ion and reducing termination rates. semanticscholar.org

Table 3: Polymerization of Aziridine Derivatives

| Monomer | Polymerization Type | Initiator | Key Findings | Reference |

|---|---|---|---|---|

| N-(p-toluenesulfonyl)-2-methylaziridine (pTsMAz) | Anionic | - | Can be selectively polymerized to form the first block in a block copolymer. | nih.gov |

| 2-Methylaziridine | Cationic | BF₃Et₂O | Forms highly branched polypropylenimine; suffers from termination. | semanticscholar.org |

Computational and Theoretical Studies on 2 Methyl 2 Phenylaziridine and Aziridine Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. numberanalytics.com Its application to aziridine (B145994) chemistry has yielded significant advancements in understanding and predicting their behavior in various chemical transformations.

Prediction and Validation of Reaction Mechanisms

DFT calculations have been instrumental in predicting and validating the mechanisms of reactions involving aziridines. For instance, in the copper-catalyzed ring-opening of alkyl aziridines with bis(pinacolato)diboron (B136004) (B2pin2), DFT studies have rationalized the crucial role of the N-(2-picolinoyl) protective group and the structural requirements of the aziridine substrate for a successful borylative ring-opening process. mdpi.comnih.gov These calculations have helped to categorize aziridine substrates into reactive and inert, providing a predictive framework for this transformation. mdpi.com

Computational studies have also elucidated the mechanisms of cycloaddition reactions, such as the reaction of aziridines with carbon dioxide (CO2). rsc.orgwu.ac.thwu.ac.th DFT calculations have shown that the ring-opening of the aziridine is often the rate-determining step in these reactions. rsc.org Furthermore, theoretical investigations have explored different mechanistic pathways for the aziridination of alkenes by organic azides, predicting that a 1,3-dipolar cycloaddition route is energetically the most favorable. ias.ac.in

In the context of transition metal-catalyzed reactions, DFT has been employed to unravel the full catalytic cycle of palladium-catalyzed ring-opening cross-coupling of aziridines. acs.org These studies have confirmed that the ring-opening of N-acyl aziridines via electron transfer proceeds through a concerted process. mdpi.com Similarly, computational analysis has provided insights into the phenonium ion-mediated rearrangement of 2,3-disubstituted aziridines, supporting the proposed reaction pathway. nih.gov

Table 1: Predicted Reaction Mechanisms and Key Intermediates in Aziridine Reactions

| Reaction | Catalyst/Reagent | Key Mechanistic Feature | Predicted Intermediate | Reference(s) |

| Borylative Ring-Opening | Copper / B2pin2 | Role of N-(2-picolinoyl) group | Four-membered azacopper intermediate | mdpi.com |

| Cycloaddition with CO2 | Metal-Substituted HKUST-1 | Aziridine ring-opening is rate-determining | Trimolecular complex | rsc.org |

| Aziridination of Alkenes | Organic Azides | 1,3-dipolar cycloaddition | Triazoline intermediate | ias.ac.in |

| Cross-Coupling | Palladium | Concerted electron transfer ring-opening | Pd-hydroxide active intermediate | acs.orgmdpi.com |

| Rearrangement | TiCl4 | Phenonium ion intermediacy | Phenonium ion | nih.gov |

Analysis of Regioselectivity and Stereoselectivity Origins

Understanding and controlling regioselectivity and stereoselectivity are paramount in synthetic chemistry. DFT calculations provide a powerful means to analyze the origins of this selectivity by examining steric and electronic factors, transition state energies, and reactivity indices like Fukui functions.

In the palladium-catalyzed borylative ring-opening of 2-arylaziridines, DFT calculations, including the multi-component artificial force-induced reaction (MC-AFIR) method, have successfully located the transition states for the regioselectivity-determining aziridine ring opening, which proceeds in an SN2 fashion. rsc.org These calculations explained the observed selectivity of the reaction. rsc.org For the phosphine-catalyzed Heine reaction of N-acylaziridines, computational studies have shown that the regioselectivity of the nucleophilic ring-opening is dictated by the conformational arrangement of the benzoyl moiety, which influences stabilizing molecular orbital interactions. nih.gov

The regioselective ring-opening of 2-(cyanomethyl)aziridines with different reagents has also been rationalized using DFT. bioorg.org While a simple electrostatic picture failed to explain the opposite regioselectivity observed with hydrogen bromide and benzyl (B1604629) bromide, analysis of frontier molecular orbitals (LUMOs) and nucleophilic Fukui functions successfully predicted the preferred sites of attack. bioorg.org Fukui function analysis maps the electron density to predict sites of nucleophilic and electrophilic attack, providing a quantitative measure of local reactivity. researchgate.netresearchgate.net

Furthermore, DFT calculations have been used to understand the stereoselectivity in the β-lithiation of N-alkyl-2-phenylaziridines complexed with BH3. organic-chemistry.orgresearchgate.net These studies confirmed the configurational stability of the lithiated intermediates, which is crucial for the enantioselective synthesis of cis-2,3-disubstituted aziridines. organic-chemistry.orgresearchgate.net

Table 2: Computational Analysis of Selectivity in Aziridine Reactions

| Reaction | Selectivity Type | Key Determining Factor(s) | Computational Method(s) | Reference(s) |

| Pd-catalyzed Borylative Ring-Opening | Regioselectivity | SN2-type transition state | DFT, MC-AFIR | rsc.org |

| Phosphine-catalyzed Heine Reaction | Regioselectivity | Conformation of N-acyl group, orbital interactions | DFT, NBO analysis | nih.gov |

| Ring-Opening of 2-(cyanomethyl)aziridines | Regioselectivity | Frontier molecular orbitals, Fukui functions | DFT, FMO analysis | bioorg.org |

| β-Lithiation of N-Alkyl-2-phenylaziridines | Stereoselectivity | Configurational stability of lithiated intermediate | DFT | organic-chemistry.orgresearchgate.net |

Solvent Effects in Theoretical Models

Solvent plays a critical role in many chemical reactions, influencing reaction rates and selectivity. Theoretical models that incorporate solvent effects are therefore essential for accurate predictions.

In the study of the regioselective ring-opening of 2-(cyanomethyl)aziridines, the effect of solvation was explicitly taken into account by including solvent molecules in the DFT calculations. bioorg.org This approach, combined with a correction for long-range dispersion interactions, allowed for the confirmation of the experimentally observed preference for ring opening at the unsubstituted ring carbon with HBr. bioorg.org

The influence of the solvent on the basicity of aziridine and its derivatives has also been investigated theoretically. researchgate.net Ab initio calculations showed that while phenylaziridine has a greater proton affinity than aziridine in the gas phase, this behavior is reversed when solvent effects are included, in agreement with experimental data. researchgate.net Similarly, for the cycloaddition reaction of aziridine with CO2 catalyzed by organocatalysts, DFT calculations using the Solvent Model Density (SMD) showed that the kinetic and thermodynamic parameters were significantly affected by the presence of water. wu.ac.th The use of conductor-like polarizable continuum models (CPCM) has also been shown to be effective in introducing aqueous solvent effects in DFT calculations of aziridine-containing compounds. nih.gov

Quantum Chemical Approaches to Spectroscopic Properties

Quantum chemical calculations are not only valuable for understanding reactivity but also for predicting and interpreting spectroscopic data, which is crucial for structural elucidation and conformational analysis.

Theoretical 1H NOESY Spectra Simulations for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the spatial proximity of atoms in a molecule. numberanalytics.comlibretexts.org Theoretical simulations of NOESY spectra can aid in the interpretation of experimental data and provide detailed conformational insights.

For carbon-substituted aziridines like 2-phenylaziridine (B142167), anomalous NOESY cross-peaks that cannot be explained by simple dipolar cross-relaxation have been observed. researchgate.net Theoretical simulations have demonstrated that these arise from scalar cross-relaxation of the first kind, which is modulated by the relatively slow nitrogen inversion in the aziridine ring. researchgate.netacs.org By using simulation software, it is possible to reproduce these anomalous cross-peaks, confirming the underlying relaxation mechanism and providing information about the dynamics of the system. researchgate.netacs.org Such simulations have also been applied to other heterocyclic systems like oxazolidines and thiazolidines to explain similar anomalous NOESY cross-peaks arising from slow proton exchange. acs.org

Advanced Computational Methodologies for Reaction Discovery

Beyond the analysis of known reactions, computational chemistry is increasingly being used to discover entirely new chemical transformations.

Systematic computational methods have been developed to explore multiple reaction paths starting from a known local minimum on a potential energy surface. researchgate.net These automated mechanism discovery techniques can rationalize known reactions and predict unknown or unexpected ones, thereby guiding experimental chemists in the development of novel synthetic methods. researchgate.net For instance, 'quantum chemistry aided retrosynthetic analysis' (QCaRA) uses quantum chemical calculations to systematically search for decomposition pathways of a target molecule, suggesting potential synthetic routes. researchgate.net

In the context of aziridine chemistry, computational tools have been instrumental in developing new catalytic systems. For example, computational screening of various metal-substituted HKUST-1 metal-organic frameworks (MOFs) identified promising candidates for catalyzing the cycloaddition of CO2 with aziridines, with Zr-HKUST-1 being predicted as a superior catalyst. rsc.org Similarly, computational studies have guided the development of enantioselective aziridination reactions using planar chiral Rh(III) indenyl catalysts, revealing a stepwise mechanism involving alkene migratory insertion as the rate- and enantio-determining step. acs.org These examples highlight the growing role of advanced computational methodologies in driving innovation in synthetic chemistry.

Multi-Component Artificial Force-Induced Reaction (MC-AFIR) Method

The Multi-Component Artificial Force-Induced Reaction (MC-AFIR) method is a powerful computational tool for the systematic exploration of reaction pathways, particularly in complex multi-component systems. researchgate.netnih.gov Unlike traditional methods that often require an initial guess of the reaction coordinates, the AFIR method automates the search for transition states (TSs) and local minima (LMs) by applying an artificial force between selected fragments of a molecular system. nih.gov This approach is particularly advantageous for elucidating reaction mechanisms and understanding selectivity in catalytic reactions involving flexible substrates like aziridines. researchgate.net

In the context of aziridine systems, the MC-AFIR method has been instrumental in mapping out the potential energy surfaces of catalytic reactions. rsc.orgacs.org A notable application is in the study of the palladium-catalyzed regioselective borylative ring-opening of 2-arylaziridines. rsc.orgosaka-u.ac.jpims.ac.jprsc.orgresearchgate.net For this reaction, density functional theory (DFT) calculations coupled with the MC-AFIR method have been employed to investigate the mechanism and the origin of selectivity. rsc.orgrsc.orgosaka-u.ac.jp

The general approach involves defining fragments within the reacting system, for instance, the palladium catalyst as one fragment and the aziridine substrate as the other. acs.org An artificial force is then applied between these fragments to induce a reaction, allowing for an automated and exhaustive search for possible reaction pathways. rsc.orgacs.org This has been successfully used to locate the transition states for the regioselectivity-determining step, which is the SN2-type ring-opening of the aziridine. rsc.orgosaka-u.ac.jpresearchgate.net

Research findings from these computational studies have provided detailed insights into the full catalytic cycle, which typically consists of:

An initial oxidative addition for the aziridine ring-opening, which determines the selectivity. rsc.orgosaka-u.ac.jp

A subsequent proton transfer. rsc.orgosaka-u.ac.jp

Dissociation of a phosphine (B1218219) ligand from the catalyst. rsc.orgosaka-u.ac.jp

Cleavage of the boron–boron bond. rsc.orgosaka-u.ac.jp

A final reductive elimination step to yield the product. rsc.orgosaka-u.ac.jp

These studies have also highlighted the crucial role of water in driving the transmetalation step of the catalytic cycle. rsc.orgrsc.org The computational results have shown good agreement with experimental observations, validating the predicted mechanism and selectivity. rsc.orgrsc.org

A significant finding from these studies pertains directly to 2-Methyl-2-phenylaziridine . In a study on the palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines, it was observed experimentally that this compound did not undergo the reaction under the standard conditions. rsc.org This lack of reactivity contrasts with other 2-arylaziridines that smoothly underwent borylation. rsc.org

The table below summarizes the computational parameters often employed in MC-AFIR studies of aziridine systems.

| Parameter | Description | Typical Value/Method |

| Computational Method | The primary quantum mechanical method used for energy calculations. | Density Functional Theory (DFT), often with the B3LYP-D3 functional. rsc.org |

| Basis Sets | The set of functions used to build molecular orbitals. | SDD for palladium and 3-21G or larger for other atoms. rsc.org |

| Force Parameter (γ) | The magnitude of the artificial force applied between fragments. | 300 kJ mol⁻¹ rsc.org |

| Software | The program package used to perform the calculations. | Global Reaction Route Mapping (GRRM) strategy is often mentioned. rsc.org |

| Model System | Simplified chemical structures used to reduce computational cost. | A model catalyst is often used in the initial MC-AFIR search. rsc.org |

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Stereocontrol and Efficiency

Achieving precise control over stereochemistry in reactions involving 2-Methyl-2-phenylaziridine is a primary objective for synthetic chemists. The development of novel catalytic systems is at the forefront of this effort, aiming to produce specific enantiomers and diastereomers with high efficiency.

Current strategies often employ transition metal catalysts. Palladium-catalyzed reactions, for instance, have been developed for the regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines. rsc.org In these systems, the choice of ligand, such as N-heterocyclic carbenes (NHCs), is crucial as it can suppress side reactions like β-hydride elimination and improve the yield of the desired cross-coupled product. acs.org Research has also shown that synergistic palladium/copper dual catalysis can enable regiodivergent ring-opening reactions, where the selection of ligands and additives dictates the reaction pathway to afford different regioisomeric products. acs.org

Asymmetric catalysis is another key area. Preliminary studies have explored the use of chiral Lewis acids to induce stereoselectivity during the cyclization step of aziridine (B145994) synthesis, although yields have been suboptimal. More advanced approaches involve engineered biocatalysts, such as hemoproteins, which can catalyze enantioselective aminohydroxylation of alkenes to form chiral amino alcohols, demonstrating the potential of enzymatic systems for high stereocontrol. researchgate.net Iron-based catalysts are also emerging as economical and environmentally benign options for promoting reactions like the cycloaddition of CO2 to aziridines. acs.org

The table below summarizes some of the catalytic systems being explored for aziridine transformations.

| Catalyst System | Reaction Type | Key Features |

| Palladium Complexes with Chiral Ligands | Asymmetric Aziridination / Ring-Opening | Aims for high stereochemical control in forming or functionalizing the aziridine ring. |

| Palladium / N-Heterocyclic Carbene (NHC) Catalysts | Ring-Opening Cross-Coupling | NHC ligands suppress side reactions and improve yields for C-C bond formation. acs.org |

| Palladium / Copper Dual Catalysis | Regiodivergent Ring-Opening Silylation | Ligand and additive choice controls regioselectivity to form different silylamine isomers. acs.org |

| Engineered Hemoproteins (Biocatalysts) | Enantioselective Aminohydroxylation | Offers a green and highly selective route to enantioenriched amino alcohols from alkenes. researchgate.net |

| Iron-Iminopyridine Complexes | CO2 Cycloaddition | Utilizes an earth-abundant metal for the sustainable synthesis of oxazolidinones. acs.org |

| Ruthenium Porphyrin Complexes | N-Atom Transfer / CO2 Cycloaddition | Effective for aziridination of olefins and subsequent conversion to oxazolidinones. scispace.comsciengine.com |

Future work will likely focus on designing more robust and versatile catalysts, including bifunctional catalysts that combine different activation modes to enhance both reactivity and stereoselectivity. jku.at The development of catalysts based on earth-abundant and non-toxic metals remains a significant goal from both economic and ecological standpoints. researchgate.net

Exploration of New Mechanistic Pathways for Aziridine Functionalization

A deeper understanding of reaction mechanisms is crucial for developing new synthetic methods and controlling reaction outcomes. For this compound, research is focused on elucidating the pathways of its ring-opening and functionalization reactions.

The ring-opening of aziridines can proceed through different mechanisms, often involving a highly reactive aziridinium (B1262131) ion intermediate, particularly under acidic or Lewis acidic conditions. researchgate.netresearchgate.net Computational studies suggest that for some reactions, the pathway involving an aziridinium cation is energetically more favorable than a direct SN2 mechanism. researchgate.net The regioselectivity of the nucleophilic attack on the aziridine ring is governed by a combination of steric and electronic factors. For instance, in palladium-catalyzed ring-opening borylation, the reaction proceeds in an SN2 fashion, leading to an inversion of stereochemistry at the site of attack. rsc.org

Researchers are actively exploring novel functionalization strategies. One such method is the lithiation-borylation of N-methyl-2-phenylaziridine to create cyclic aziridinedifluoroborates, which can then serve as reagents in Suzuki-Miyaura cross-coupling reactions to synthesize new functionalized 2-arylaziridines without opening the ring. researchgate.net Another pathway involves the electrocatalytic generation of a nitrogen-centered radical that attacks an alkene to form the aziridine ring.

The table below outlines different mechanistic pathways investigated for aziridine functionalization.

| Mechanistic Pathway | Description | Key Intermediates / Features |

| Aziridinium Ion-Mediated Ring Opening | The aziridine nitrogen is protonated or coordinated to a Lewis acid, forming a strained aziridinium cation that is highly susceptible to nucleophilic attack. researchgate.netresearchgate.net | Aziridinium cation. researchgate.net |

| SN2-Type Ring Opening | A nucleophile directly attacks one of the ring carbons, leading to simultaneous bond-breaking and bond-forming with inversion of stereochemistry. rsc.org | Backside attack by nucleophile. researchgate.net |